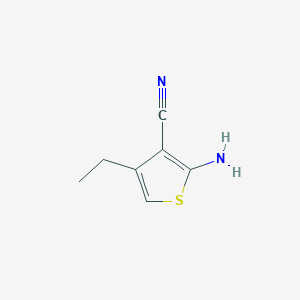

2-Amino-4-ethylthiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

95204-44-7 |

|---|---|

Molecular Formula |

C7H8N2S |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

2-amino-4-ethylthiophene-3-carbonitrile |

InChI |

InChI=1S/C7H8N2S/c1-2-5-4-10-7(9)6(5)3-8/h4H,2,9H2,1H3 |

InChI Key |

WIBSUGRBLQDHRV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CSC(=C1C#N)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Amino 4 Ethylthiophene 3 Carbonitrile

Transformations at the Exocyclic Amino Group (e.g., acylation, alkylation, diazotization)

The exocyclic amino group at the C2 position of the thiophene (B33073) ring behaves as a typical aromatic amine, albeit with nucleophilicity influenced by the adjacent electron-withdrawing nitrile group and the thiophene sulfur atom. It readily participates in a variety of fundamental organic transformations.

Acylation: The amino group can be easily acylated using standard reagents such as acid chlorides or anhydrides. For instance, analogous 2-aminothiophene-3-carboxylates have been shown to react with chloroacetyl chloride to yield the corresponding N-substituted 2-chloroacetamides. colab.ws This reaction proceeds via nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. Such transformations are crucial for installing protecting groups or for building more complex molecular side chains.

Alkylation: N-alkylation of the amino group is also a feasible transformation. The Petasis borono-Mannich reaction, a powerful multicomponent transformation, has been successfully applied to 2-aminothiophenes, where they serve as the amine component, reacting with an aldehyde and a boronic acid to afford functionalized N-alkylated products. acs.org This demonstrates the utility of the amino group in forming new carbon-nitrogen bonds.

Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This reaction converts the amino group into a diazonium salt. These diazonium intermediates are highly versatile, capable of undergoing various subsequent reactions. A review on the chemistry of related 2-aminothiophene-3-carboxamides confirms that they can be diazotized and then coupled with aromatic amines to produce intensely colored diazo compounds. tubitak.gov.tr These diazonium salts can also be used in Sandmeyer-type reactions to introduce a range of substituents at the C2 position.

Reactions Involving the Nitrile Functionality (e.g., hydrolysis, cyclization to other heterocyclic systems)

The nitrile group at the C3 position is a key functional handle that can be transformed into other important functional groups or used as an electrophilic partner in cyclization reactions.

Hydrolysis: The carbon-nitrogen triple bond of the nitrile can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., HCl or H₂SO₄) typically leads to the formation of the corresponding carboxylic acid (2-amino-4-ethylthiophene-3-carboxylic acid) and an ammonium (B1175870) salt. stackexchange.com The reaction proceeds through an amide intermediate. libretexts.org

Base-Catalyzed Hydrolysis: Treatment with a hot aqueous alkali solution (e.g., NaOH) initially produces the carboxylate salt and ammonia. Subsequent acidification is required to protonate the carboxylate and isolate the free carboxylic acid. stackexchange.com

Stopping the hydrolysis at the intermediate amide stage (to form 2-amino-4-ethylthiophene-3-carboxamide) can be challenging as the amide is often more susceptible to hydrolysis than the starting nitrile under harsh conditions. chemistrysteps.com However, selective conversion can sometimes be achieved using milder, controlled conditions, such as using a mixture of trifluoroacetic acid and sulfuric acid or an alkaline solution of hydrogen peroxide. stackexchange.com

Cyclization to Other Heterocyclic Systems: The nitrile group is an excellent participant in cyclization reactions, enabling the formation of fused heterocyclic rings. A notable example is the reaction of 2-aminothiophene-3-carbonitriles with sodium azide (B81097) (NaN₃) in the presence of a Lewis acid like zinc chloride (ZnCl₂). This reaction results in the construction of a tetrazole ring, yielding 4-ethyl-3-(1H-tetrazol-5-yl)thiophen-2-amine. sciforum.net The reaction involves the [3+2] cycloaddition of the azide anion to the nitrile group.

Annulation and Ring-Fusion Reactions to Construct Polycyclic Thiophene Systems

The bifunctional nature of 2-amino-4-ethylthiophene-3-carbonitrile, with its ortho-disposed amino and nitrile groups, makes it an ideal precursor for annulation reactions, leading to the synthesis of fused polycyclic systems.

The most prominent application of 2-aminothiophene-3-carbonitriles is in the synthesis of the thieno[2,3-d]pyrimidine (B153573) core, a scaffold found in many biologically active molecules. researchgate.netnih.gov This transformation involves the construction of a pyrimidine (B1678525) ring fused to the thiophene 'd' face. Various reagents can be employed to provide the necessary carbon atom(s) to complete the pyrimidine ring.

Common synthetic strategies are summarized in the table below, based on reactions of analogous 2-aminothiophenes.

| Reagent(s) | Reaction Conditions | Resulting Thieno[2,3-d]pyrimidine Structure | Reference |

|---|---|---|---|

| Formamide | Heating at reflux | 4-Aminothieno[2,3-d]pyrimidine | researchgate.net |

| Triethyl orthoformate, then ammonia | Heating, followed by treatment with NH₃ | 4-Aminothieno[2,3-d]pyrimidine | researchgate.net |

| Aromatic Aldehydes (R-CHO) | Heating in n-butanol with HCl | 2-Aryl-substituted thieno[2,3-d]pyrimidin-4-one | tubitak.gov.tr |

| Isothiocyanates (R-NCS) | Heating in a suitable solvent | 3-Substituted-2-thioxothieno[2,3-d]pyrimidin-4-one | mdpi.com |

| Nitriles (R-CN) | Dioxane, HCl gas | 2,4-Disubstituted-thieno[2,3-d]pyrimidine | tubitak.gov.tr |

These reactions typically proceed via initial reaction at the nucleophilic amino group, followed by an intramolecular cyclization involving the nitrile group to close the pyrimidine ring.

The 2-aminothiophene scaffold can participate in Mannich and related condensation reactions to build complex polycyclic systems. researchgate.net The Mannich reaction is a three-component reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and an amine. wikipedia.org

In a key example, 2-amino-4,5-dihydrothiophene-3-carbonitriles undergo a non-catalyzed, double Mannich-type cyclization with aqueous formaldehyde (B43269) and primary amines. nih.gov This reaction constructs a fused pyrimidine ring through a double aminomethylation, yielding hexahydrothieno[2,3-d]pyrimidine derivatives. nih.gov This pathway highlights the ability of both the C5 position of the thiophene ring (acting as the active hydrogen component) and the exocyclic amino group to participate in the condensation, leading to complex ring systems in a single, efficient step.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

Electrophilic Substitution: The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution. The C2-amino group is a powerful electron-donating group, and the C4-ethyl group is weakly electron-donating. These groups direct incoming electrophiles primarily to the C5 position, which is para to the amino group and ortho to the ethyl group. The C3-nitrile group is electron-withdrawing and deactivating, further favoring substitution away from its position. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at the C5 position under mild conditions. pearson.com

Nucleophilic Substitution: Aromatic nucleophilic substitution (SNAr) on the thiophene ring of this compound is generally unfavorable. The ring is electron-rich due to the amino and ethyl groups, which disfavors the initial attack by a nucleophile. quimicaorganica.org SNAr reactions on thiophene rings typically require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing groups (such as a nitro group) to activate the ring system towards nucleophilic attack. edurev.inresearchgate.netcitedrive.com Without such features, displacement of a hydride ion or other groups on the thiophene ring by a nucleophile is not a viable reaction pathway.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental NMR data for 2-Amino-4-ethylthiophene-3-carbonitrile is not available in the reviewed literature. A predictive analysis is provided below based on established principles of NMR spectroscopy for analogous 2-aminothiophene structures.

Proton (¹H) NMR Spectroscopy

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to each type of proton in the molecule.

-NH₂ Protons: A broad singlet, typically in the range of δ 5.0-7.5 ppm, corresponding to the two protons of the primary amine group. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Thiophene (B33073) Proton (H-5): A singlet for the single proton on the thiophene ring, expected to appear in the aromatic region, likely between δ 6.5-7.0 ppm.

Ethyl Group Protons (-CH₂CH₃):

A quartet for the methylene (B1212753) (-CH₂) protons, deshielded by the thiophene ring, likely appearing around δ 2.5-2.8 ppm.

A triplet for the methyl (-CH₃) protons, further upfield, expected around δ 1.2-1.4 ppm. The coupling between the methylene and methyl protons would result in the characteristic quartet and triplet pattern with a coupling constant (J) of approximately 7 Hz.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | 5.0 - 7.5 | broad s |

| Thiophene-H5 | 6.5 - 7.0 | s |

| -CH₂- (ethyl) | 2.5 - 2.8 | q |

| -CH₃ (ethyl) | 1.2 - 1.4 | t |

s = singlet, q = quartet, t = triplet. Predictions are based on analogous structures and general chemical shift principles.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would display signals for each of the six unique carbon atoms in the molecule.

Nitrile Carbon (-C≡N): This carbon is typically found in the range of δ 115-120 ppm.

Thiophene Ring Carbons: Four distinct signals are expected for the thiophene ring carbons.

C2 (-NH₂): Highly deshielded, expected around δ 160-165 ppm.

C3 (-CN): A quaternary carbon with a lower intensity signal, expected around δ 90-95 ppm.

C4 (-CH₂CH₃): Another quaternary carbon, expected in the range of δ 140-145 ppm.

C5: The protonated carbon of the thiophene ring, expected around δ 115-120 ppm.

Ethyl Group Carbons (-CH₂CH₃):

-CH₂-: Expected in the range of δ 20-25 ppm.

-CH₃: Expected in the upfield region, around δ 13-16 ppm.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (-NH₂) | 160 - 165 |

| C4 (-CH₂CH₃) | 140 - 145 |

| C5 | 115 - 120 |

| -C≡N | 115 - 120 |

| C3 (-CN) | 90 - 95 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 13 - 16 |

Predictions are based on analogous structures and general chemical shift principles.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While no experimental 2D NMR spectra are available, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): Would show a key correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. No other correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): Would link protons to their directly attached carbons. Expected correlations would be: Thiophene-H5 to C5, -CH₂- protons to the -CH₂- carbon, and -CH₃- protons to the -CH₃- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are vital for confirming the substitution pattern. Key expected correlations include:

Thiophene-H5 proton to C4 and C3.

-CH₂- protons of the ethyl group to C5, C4, and C3.

-NH₂ protons to C2 and C3.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Experimental IR and Raman spectra for this compound are not available in the reviewed literature. The following analysis is based on characteristic functional group frequencies.

Characterization of Functional Group Modes

The IR and Raman spectra would be dominated by vibrations from the amino, nitrile, and ethyl groups, as well as the thiophene ring.

N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region in the IR spectrum.

C≡N Stretching: The nitrile group has a very characteristic sharp and strong absorption in the IR spectrum, expected in the 2210-2230 cm⁻¹ region. This band is often weaker in the Raman spectrum.

C-H Stretching: Aromatic C-H stretching from the thiophene ring proton would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected in the 1600-1650 cm⁻¹ region.

C=C Stretching: Thiophene ring stretching vibrations would produce bands in the 1400-1600 cm⁻¹ region.

Table 4.2.1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 |

| Nitrile (-C≡N) | Stretch | 2210 - 2230 |

| Thiophene C-H | Stretch | ~3100 |

| Ethyl C-H | Stretch | 2850 - 2960 |

| Thiophene C=C | Ring Stretch | 1400 - 1600 |

Comparative Analysis of Simulated and Experimental Spectra

A comparative analysis requires both experimental spectra and theoretical calculations (e.g., using Density Functional Theory, DFT). As no experimental IR or Raman spectra for this compound have been published in the accessible literature, a direct comparison cannot be performed. Such a study would involve computationally modeling the vibrational modes and comparing the calculated frequencies and intensities to the experimental data to provide a detailed and confirmed assignment of all observed vibrational bands.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Detailed analysis of molecular weight and fragmentation patterns requires experimental mass spectrometry data.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No published HRMS data is available for this compound to confirm its elemental composition with high accuracy.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Specific EI and ESI mass spectra, which would reveal characteristic fragmentation patterns and ionization behavior for this compound, have not been documented in available scientific literature.

X-ray Crystallography and Solid-State Structural Analysis

The determination of the solid-state structure, including molecular geometry, conformation, and intermolecular interactions, is dependent on X-ray crystallographic analysis of a single crystal of the compound.

Determination of Molecular Geometry and Conformation

Without a solved crystal structure, the precise bond lengths, bond angles, and conformational arrangement of this compound in the solid state remain undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking)

An analysis of how molecules of this compound arrange themselves in a crystal lattice and the nature of their intermolecular forces (such as hydrogen bonds or π-stacking) cannot be performed without crystallographic data.

Investigation of Polymorphism and its Structural Implications

A study of polymorphism, which is the ability of a compound to exist in more than one crystal form, requires extensive crystallographic screening and analysis. No such studies have been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions and optical characteristics of conjugated systems like this compound. This method provides valuable insights into the molecule's electronic structure by measuring its absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals.

Electronic Transitions in 2-Aminothiophene Systems

The UV-Vis spectrum of 2-aminothiophene derivatives is primarily characterized by electronic transitions within the thiophene ring and the associated functional groups. The π-systems of the thiophene ring, the amino group (-NH₂), and the nitrile group (-C≡N) are conjugated, leading to delocalized molecular orbitals. The absorption of UV-Vis radiation typically promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

For compounds in the 2-amino-3-cyanothiophene family, the observed absorption bands are generally assigned to π→π* and potentially n→π* transitions. The high-intensity bands are characteristic of π→π* transitions within the conjugated system. The presence of the amino group (an electron-donating group) and the nitrile group (an electron-withdrawing group) facilitates intramolecular charge transfer (ICT) upon photoexcitation, which can significantly influence the position and intensity of the absorption maxima (λmax).

Detailed research on structurally similar compounds, such as 5-acyl-2-amino-3-cyanothiophenes, has provided a strong foundation for understanding the electronic behavior of this class of molecules. nih.gov These studies combine experimental spectroscopy with computational methods like Time-Dependent Density Functional Theory (TD-DFT) to assign the observed electronic transitions. nih.gov The long-wavelength absorption band in these systems is typically attributed to an ICT transition from the electron-rich aminothiophene moiety to the electron-accepting acyl group. A similar ICT character is expected for this compound, with charge transfer occurring from the aminothiophene core towards the cyano group.

Theoretical and Experimental Spectroscopic Data

Below are representative data tables based on experimental and computational findings for analogous 2-amino-3-cyanothiophene structures. These tables illustrate the typical absorption maxima and the influence of solvent polarity on the electronic transitions.

Table 1: Representative Experimental UV-Vis Absorption Data for a Structurally Similar 2-Amino-3-cyanothiophene Derivative in Various Solvents

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Dichloromethane | 8.93 | 398 |

| Tetrahydrofuran (THF) | 7.58 | 394 |

| Toluene | 2.38 | 390 |

| Acetonitrile | 37.5 | 399 |

| Methanol | 32.7 | 400 |

This interactive table is based on data for a closely related compound and is intended to be representative.

The data indicates a positive solvatochromism, where the absorption maximum shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This phenomenon is a strong indicator of an intramolecular charge transfer (ICT) character for the electronic transition. In the ground state, the molecule has a certain dipole moment, which increases upon excitation to the ICT state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition and causing a red shift in the absorption spectrum.

Table 2: Comparison of Experimental and Theoretically Calculated (TD-DFT) Absorption Maxima (λmax) for a Representative 2-Amino-3-cyanothiophene Derivative

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition Character |

| Dichloromethane | 398 | 395 | HOMO → LUMO (π→π, ICT) |

| Tetrahydrofuran | 394 | 391 | HOMO → LUMO (π→π, ICT) |

| Toluene | 390 | 388 | HOMO → LUMO (π→π*, ICT) |

This interactive table showcases the strong correlation between experimental data and TD-DFT calculations for analogous compounds.

The excellent agreement between the experimental and calculated values underscores the utility of computational chemistry in elucidating the electronic properties of these molecules. mdpi.com For this compound, the ethyl group at the 4-position is expected to have a modest electron-donating effect, which may slightly modulate the energy of the molecular orbitals and, consequently, the precise wavelength of the absorption maxima compared to analogs with substituents at other positions. However, the fundamental nature of the π→π* and ICT transitions is expected to be preserved. The primary absorption is anticipated to be in the UVA range (320–400 nm). mdpi.com

Computational and Theoretical Investigations of 2 Amino 4 Ethylthiophene 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of 2-aminothiophene derivatives, offering a balance between computational cost and accuracy. These calculations provide deep insights into the electronic nature, reactivity, and spectroscopic characteristics of these molecules.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of 2-aminothiophene derivatives is fundamental to understanding their reactivity and potential applications. DFT calculations are employed to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.

In a study on related compounds, such as 2-amino-4-phenylthiophene-3-carbonitrile, DFT calculations at the M06-2x/6-311++G(d,p) level were used to investigate their basic molecular electronic characteristics. uj.ac.za The analysis of HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate an electron (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept an electron (electron affinity). |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger gap implies higher kinetic stability and lower chemical reactivity. |

| Chemical Potential (μ) | A measure of the escaping tendency of an electron from a stable system. | μ = (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | η = (ELUMO - EHOMO) / 2 |

| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons. | ω = μ2 / 2η |

This table represents typical parameters calculated from DFT studies on 2-aminothiophene derivatives.

Vibrational Analysis and Prediction of Spectroscopic Parameters

Theoretical vibrational analysis via DFT is a powerful method for interpreting and predicting experimental infrared (IR) and Raman spectra. By calculating the normal modes of vibration, researchers can assign specific absorption bands in an experimental spectrum to the corresponding molecular motions, such as stretching, bending, or wagging of specific bonds.

For instance, studies on 2-aminothiophene-3-carbonitrile (B183302) derivatives have successfully compared theoretically computed vibrational wavenumbers with experimental Fourier Transform Infrared (FTIR) spectra. uj.ac.za This comparative analysis helps to confirm the molecular structure of newly synthesized compounds and provides a detailed understanding of the vibrational properties of the thiophene (B33073) ring and its functional groups (amino, cyano, and ethyl groups).

Mechanistic Studies of Chemical Reactions and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 2-aminothiophene derivatives. By mapping the potential energy surface of a reaction, scientists can identify intermediates, and more importantly, the transition states that connect them. The energy of these transition states determines the activation energy and, consequently, the rate of the reaction.

A high-level quantum chemical study on the formation of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles utilized DFT (at the r²SCAN-3c level of theory) to investigate the reaction mechanism. nih.gov The study detailed the process of a Michael-type addition followed by an intramolecular cyclization. nih.gov Such computational analyses allow for the determination of the most plausible reaction pathway by comparing the Gibbs free energies of various intermediates and transition states, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Quantum Chemical Modeling and Semi-Empirical Methods

Quantum chemical modeling encompasses a range of computational methods used to study molecular systems. While DFT is a widely used high-level method, semi-empirical methods offer a faster, albeit less accurate, alternative. These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to speed up calculations.

For complex systems or large-scale screening of many derivatives, semi-empirical methods can be useful for initial investigations of molecular properties and conformations before applying more rigorous DFT or ab initio calculations. However, for detailed mechanistic studies and accurate prediction of spectroscopic parameters for 2-aminothiophene derivatives, DFT remains the more prevalent and reliable choice in recent literature. uj.ac.zanih.gov

Conformational Analysis and Stability Studies

The three-dimensional structure (conformation) of a molecule dictates its physical and biological properties. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule. For 2-aminothiophene derivatives, key aspects include the planarity of the thiophene ring and the orientation of its substituents.

Computational studies, often coupled with experimental data from X-ray crystallography, are used to explore these features. For example, in the related compound methyl-3-aminothiophene-2-carboxylate, analysis revealed that the thiophene ring and its carbonyl group are nearly coplanar. mdpi.com The stability of the crystal structure is significantly influenced by intermolecular and intramolecular hydrogen bonds, such as N–H⋯O and N–H⋯N interactions. mdpi.com Similar analyses for 2-Amino-4-ethylthiophene-3-carbonitrile would focus on the rotational barrier of the ethyl group and the potential for hydrogen bonding involving the amino and nitrile groups, which are crucial for determining the molecule's crystal packing and interactions with biological targets.

Applications in Advanced Organic Synthesis and Functional Materials

Role as Versatile Building Blocks and Synthons for Complex Molecular Architectures

In the realm of organic synthesis, 2-amino-4-ethylthiophene-3-carbonitrile stands out as an exceptionally versatile building block, a status conferred by the reactive amino and nitrile functional groups attached to its thiophene (B33073) core. nih.gov This structural scaffold facilitates the assembly of numerous complex heterocyclic systems. The predominant synthetic route to 2-aminothiophene derivatives is the Gewald reaction, a one-pot, three-component process that combines a ketone (like butan-2-one for the 4-ethyl variant), an active methylene (B1212753) nitrile (such as malononitrile), and elemental sulfur under basic conditions. sciforum.net

The inherent reactivity of the amino and cyano groups permits a wide array of chemical transformations. These groups can, for instance, engage in cyclization reactions to construct fused heterocyclic systems. A noteworthy application is the synthesis of thieno[2,3-d]pyrimidines, compounds of significant pharmacological interest. nih.gov This conversion can be realized through reactions with reagents such as formaldehyde (B43269) and primary amines, following the principles of the Mannich reaction. nih.gov

Moreover, the adjacent positioning of the amino and nitrile groups is ideally suited for the formation of other fused heterocycles. For example, a reaction with sodium azide (B81097) in the presence of zinc chloride can transform the nitrile group into a tetrazole ring, yielding tetrazole derivatives recognized for their unique properties in both medicinal chemistry and materials science. sciforum.net The amino group is also amenable to substitution reactions, which opens avenues for introducing a variety of other functional moieties. The adaptability of 2-aminothiophenes, including the 4-ethyl derivative, positions them as critical intermediates in the creation of diverse molecular structures with potential uses in medicine and advanced materials. nih.govresearchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Aminothiophene Precursors

| Precursor | Reagents | Resulting Heterocyclic System |

|---|---|---|

| 2-Amino-4,5-dihydrothiophene-3-carbonitriles | Formaldehyde, Primary Amines | Hexahydrothieno[2,3-d]pyrimidines nih.gov |

| 2-Amino-4-phenylthiophene-3-carbonitrile | Sodium Azide, Zinc Chloride | 4-Phenyl-3-(1H-tetrazol-5-yl)thiophen-2-amine sciforum.net |

| 2-Aminothiophene-3-carboxamides | Nitriles, HCl | Thieno[2,3-d]pyrimidine (B153573) derivatives tubitak.gov.tr |

| 2-Aminothiophene-3-carboxamides | Thiourea | 2-Mercaptothieno[2,3-d]pyrimidin-4-(3H)-ones tubitak.gov.tr |

Utilization in the Design and Synthesis of Advanced Organic Dyes and Pigments

The 2-aminothiophene structure is a cornerstone in the synthesis of heterocyclic azo dyes. sapub.orgscilit.com this compound can be easily diazotized at its primary amino group and subsequently coupled with various aromatic compounds to generate a wide spectrum of azo dyes. sapub.orgresearchgate.net The resultant dyes frequently display intriguing solvatochromic behaviors, where their color is dependent on the polarity of the solvent.

The conventional synthetic approach involves treating the aminothiophene with nitrosyl sulfuric acid to create the diazonium salt, which is then reacted with coupling agents like substituted anilines or naphthylamines. sapub.org The final color and fastness characteristics of the dye are determined by the specific substituents on both the thiophene ring and the coupling partner. sapub.org Dyes derived from 2-aminothiophenes have been successfully employed as disperse dyes for synthetic textiles like polyester (B1180765) and nylon, typically offering good color depth and resistance to washing and light. sapub.org

The electron-donating character of the thiophene ring, combined with the electron-withdrawing cyano group, can establish a donor-π-acceptor framework within the dye molecule, which is advantageous for obtaining specific coloristic and photophysical properties. researchgate.net Extensive research has been conducted on synthesizing a variety of azo dyes from different substituted 2-aminothiophenes, showcasing their capacity to produce a broad palette of colors ranging from red to blue and even green. sapub.org

Table 2: Examples of Azo Dyes Derived from 2-Aminothiophene Scaffolds

| Diazo Component | Coupling Component | Resulting Dye Type | Application/Property |

|---|---|---|---|

| 2-Amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Bluish-red azo dyes | Moderate to high uptake on cellulose (B213188) acetate (B1210297) sapub.org |

| 2-Aminothiophene derivatives | N-arylmaleimides | Polymeric disperse dyes | Application on nylon and polyester fibers sapub.org |

| 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | Aniline-based couplers | Donor-π-acceptor heterocyclic azo dyes | Studied for solvatochromism researchgate.net |

| 5-Nitro-2-aminothiazole | 4-Aryl-2-aminothiophenes | Red to blue hetarylazo dyes | Good fastness properties sapub.org |

Development of Materials for Optoelectronics and Organic Electronics (e.g., conductive polymers, organic semiconductors, solar cells)

Thiophene-based materials are fundamental to the field of organic electronics, prized for their superior charge-transport capabilities and stability. nih.govresearchgate.net Polythiophenes, in particular, represent one of the most extensively researched classes of conductive polymers and have been utilized as electron-donor materials in organic solar cells (OSCs). researchgate.netmdpi.com this compound can function as a monomer or a precursor to monomers for creating functional polymers and small molecules tailored for optoelectronic uses.

The functional groups on the thiophene ring provide a means to fine-tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This tunability is critical for the rational design of efficient organic semiconductors. The integration of such customized thiophene units into polymers can significantly influence their absorption spectra, charge carrier mobility, and, consequently, the performance of devices like organic photovoltaic cells. nih.govresearchgate.net

While poly(3-hexylthiophene) (P3HT) is a benchmark polymer in this area, the synthesis of novel thiophene-based polymers through the incorporation of functionalized monomers remains a vibrant field of research aimed at enhancing the power conversion efficiencies of OSCs. researchgate.netmdpi.com The 2-aminothiophene motif is acknowledged for its potential in fabricating materials for organic photovoltaic applications. nih.gov

Table 3: Thiophene Derivatives in Organic Electronics

| Thiophene-Based Material | Application | Key Feature/Property |

|---|---|---|

| Polythiophene (PT) and derivatives | Organic Solar Cells (OSCs) | Promising electron donors, affordable, scalable synthesis researchgate.net |

| Poly(3-hexylthiophene) (P3HT) | Organic Solar Cells (OSCs) | Widely studied benchmark polymer donor researchgate.netmdpi.com |

| 2-Aminothiophene derivatives | Functional Materials | Precursors for materials in organic photovoltaic cells nih.gov |

| TTT-co-P3HT | Organic Solar Cells (OSCs) | Broader electrochemical and optical band-gap compared to P3HT mdpi.com |

Exploration in Catalysis and Ligand Design for Metal Complexes

The structural attributes of this compound, particularly the presence of nitrogen and sulfur heteroatoms along with the nitrile group, render it and its derivatives appealing candidates for ligand design in coordination chemistry. Ligands incorporating soft donor atoms like sulfur are well-known for forming stable complexes with a diverse range of metal ions.

The amino group and the nitrogen atom of the nitrile group can serve as coordination sites, enabling the molecule to act as a bidentate or monodentate ligand. The synthesis of metal complexes with ligands derived from 2-aminothiophenes paves the way for potential applications in catalysis. The electronic and steric characteristics of the ligand can be precisely adjusted by modifying the substituents on the thiophene ring, which can, in turn, modulate the catalytic activity and selectivity of the corresponding metal complex. Although direct catalytic uses of complexes involving this compound are not extensively documented, the inherent capacity of 2-aminothiophene derivatives to function as ligands represents a crucial initial step in this exploratory direction.

Future Research Directions and Emerging Perspectives

Novel Methodologies for Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthesis methods for generating chiral derivatives of 2-aminothiophenes is a burgeoning area of research. While the Gewald reaction is a highly effective and widely used method for the synthesis of various 2-aminothiophene derivatives, it typically yields achiral or racemic products. nih.govmdpi.comnih.govresearchgate.net Future research will likely focus on the development of asymmetric catalytic systems to achieve high enantioselectivity in the synthesis of chiral 2-Amino-4-ethylthiophene-3-carbonitrile derivatives.

Promising approaches could involve the use of chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, to control the stereochemical outcome of the reaction. For instance, adapting methodologies used for the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be prepared through diastereoselective reactions, could provide a pathway to chiral non-aromatic precursors. nih.gov The exploration of chiral auxiliaries attached to one of the reactants is another viable strategy to induce asymmetry. The synthesis of monothiophenes containing a substituent with a stereogenic phosphorus atom has been demonstrated, showcasing the potential for introducing chirality through various functionalities. mdpi.com The successful development of such stereoselective methods would be a significant advancement, opening the door to the investigation of the stereoisomers' differential biological activities and applications in chiral materials science.

Exploration of Unprecedented Reactivity Pathways and Multi-Redox Systems

The inherent reactivity of the 2-amino and 3-carbonitrile groups on the thiophene (B33073) ring offers a rich landscape for exploring novel chemical transformations. sciforum.net While reactions involving these functional groups are known, future research could uncover unprecedented reactivity pathways, leading to the synthesis of novel heterocyclic systems. For example, the development of new domino or multi-component reactions starting from this compound could provide efficient access to complex molecular architectures. acs.org The exploration of reactions under unconventional conditions, such as mechanochemistry or in deep eutectic solvents, might also lead to new and more sustainable synthetic routes. nih.gov

Furthermore, the redox properties of 2-aminothiophene derivatives are an area ripe for investigation. Studies on related organosulfur and organoselenium compounds have demonstrated their potential for antiperoxyradical activity, indicating that 2-aminothiophenes could participate in redox processes. researchgate.net Future work could focus on designing and studying multi-redox systems based on this compound. This could involve the incorporation of redox-active moieties or the formation of coordination complexes with redox-active metal centers. Understanding and controlling the electrochemical behavior of these systems could lead to applications in areas such as electrocatalysis, molecular switches, and redox-responsive materials. An elemental sulfur-promoted switchable redox condensation reaction has been reported for the synthesis of 2-aminothiophenes, highlighting the role of redox processes in their formation and hinting at their potential for further redox-based transformations. researchgate.netacs.org

Advancements in Functional Material Applications Beyond Current Paradigms

2-Aminothiophene derivatives have already shown promise in the development of functional materials, including those with applications in optoelectronics and as liquid crystals. nih.govorientjchem.org Building on this foundation, future research on this compound could push the boundaries of material science. The development of novel polymers and oligomers incorporating this thiophene unit could lead to materials with tailored electronic and optical properties. For example, the synthesis of donor-acceptor and acceptor-donor-acceptor systems based on thiophene derivatives has been shown to allow for the modulation of energy levels and band gaps, which is crucial for applications in organic solar cells and light-emitting diodes. mdpi.comresearchgate.net

Beyond established applications, there is potential for this compound-based materials in emerging fields. For instance, their ability to form self-assembled monolayers or to be incorporated into metal-organic frameworks could be explored for applications in sensing, gas storage, and heterogeneous catalysis. The introduction of chiral centers, as discussed in section 7.1, could also lead to the development of chiroptical materials with applications in asymmetric catalysis and enantioselective separations. The inherent biological activity of many 2-aminothiophenes also suggests potential for the development of smart materials with biomedical applications, such as drug delivery systems or biocompatible coatings. nih.govresearchgate.netresearchgate.net

Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the efficient discovery and optimization of new molecules and materials. nih.gov For this compound, a combined computational and experimental approach can accelerate progress in all the areas mentioned above. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the geometric, electronic, and optical properties of novel derivatives before their synthesis. nih.govresearchgate.net This predictive power allows for the rational design of molecules with specific desired characteristics, such as optimized absorption and emission spectra for optoelectronic applications or specific binding affinities for biological targets.

Computational studies can also provide deep insights into reaction mechanisms, helping to optimize reaction conditions and to predict the feasibility of novel reactivity pathways. researchgate.net For instance, quantum chemical calculations have been used to study the mechanism of formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles. nih.gov In the context of drug design, molecular docking and molecular dynamics simulations can be used to predict the interactions of this compound derivatives with biological targets, guiding the synthesis of more potent and selective therapeutic agents. nih.gov This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, will be crucial for unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.